(S)-2-(4-Butylphenyl)-propionic acid

Catalog No.
S690098
CAS No.
404354-76-3
M.F
C13H18O2
M. Wt
206.28 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(S)-2-(4-Butylphenyl)-propionic acid

CAS Number

404354-76-3

Product Name

(S)-2-(4-Butylphenyl)-propionic acid

IUPAC Name

(2S)-2-(4-butylphenyl)propanoic acid

Molecular Formula

C13H18O2

Molecular Weight

206.28 g/mol

InChI

InChI=1S/C13H18O2/c1-3-4-5-11-6-8-12(9-7-11)10(2)13(14)15/h6-10H,3-5H2,1-2H3,(H,14,15)/t10-/m0/s1

InChI Key

FEFPDZIYEWFQFK-JTQLQIEISA-N

SMILES

CCCCC1=CC=C(C=C1)C(C)C(=O)O

Canonical SMILES

CCCCC1=CC=C(C=C1)C(C)C(=O)O

Isomeric SMILES

CCCCC1=CC=C(C=C1)[C@H](C)C(=O)O

The exact mass of the compound (S)-2-(4-Butylphenyl)-propionic acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

(S)-2-(4-Butylphenyl)-propionic acid (CAS 404354-76-3) is the pure (S)-enantiomer of the n-butyl analog of ibuprofen, recognized in pharmaceutical quality control as the chiral-specific variant of Ibuprofen Impurity B . As a propionic acid derivative featuring a straight-chain butyl substitution at the para position of the phenyl ring, it serves as a critical analytical reference standard and a stereospecific building block . In procurement and active pharmaceutical ingredient (API) manufacturing contexts, this compound is primarily sourced to validate the chiral purity of Dexibuprofen ((S)-ibuprofen) and to conduct precise structure-activity relationship (SAR) studies of non-steroidal anti-inflammatory drugs (NSAIDs) .

Substituting (S)-2-(4-Butylphenyl)-propionic acid with its racemic counterpart (Ibuprofen Impurity B, CAS 3585-49-7) fundamentally compromises analytical and process workflows. Impurity B naturally derives from an n-butylbenzene impurity present in the isobutylbenzene starting material used for ibuprofen synthesis. In the quality control of Dexibuprofen—where the API is enantiomerically pure—utilizing a racemic impurity standard introduces split peaks on chiral stationary phases, leading to inaccurate integration and failure to meet strict regulatory guidelines for impurity quantification. Furthermore, in biological assays, substituting the (S)-enantiomer with the racemate halves the effective concentration of the active COX-inhibiting eutomer, severely skewing IC50 values and rendering SAR data irreproducible .

Chiral Chromatographic Calibration and Peak Resolution

In the enantioselective high-performance liquid chromatography (HPLC) analysis of Dexibuprofen, accurate calibration requires an enantiopure standard for related substances. When using (S)-2-(4-Butylphenyl)-propionic acid as the reference standard on a chiral stationary phase, it yields a single, sharp peak that allows for precise baseline resolution and limit of detection (LOD) determination down to trace levels. Conversely, using racemic Ibuprofen Impurity B results in two distinct enantiomeric peaks, which halves the signal-to-noise ratio per peak and complicates the integration of the target (S)-impurity that naturally carries over during the asymmetric synthesis of Dexibuprofen .

Evidence DimensionChromatographic peak integration and signal-to-noise ratio in chiral HPLC
Target Compound DataSingle peak, 100% signal allocation for targeted (S)-impurity calibration
Comparator Or BaselineRacemic 2-(4-butylphenyl)propionic acid (Two peaks, ~50% signal reduction per enantiomer, risk of co-elution)
Quantified Difference2x greater signal intensity for the specific (S)-impurity calibration, eliminating split-peak integration errors
ConditionsChiral HPLC utilizing a polysaccharide-based stationary phase for Dexibuprofen API impurity profiling

Procurement of the exact (S)-enantiomer is mandatory for regulatory-compliant analytical method validation, ensuring accurate quantification of chiral impurities in single-enantiomer APIs.

Stereospecific Cyclooxygenase (COX) Inhibition Activity

The pharmacological activity of 2-arylpropionic acids (profens) is highly stereoselective, with the (S)-enantiomer acting as the primary eutomer for cyclooxygenase (COX) inhibition . In comparative in vitro assays, (S)-2-(4-Butylphenyl)-propionic acid demonstrates potent COX-1 and COX-2 inhibitory activity, mirroring the stereospecificity of (S)-ibuprofen. In contrast, the (R)-enantiomer exhibits negligible direct COX inhibition. Consequently, utilizing the racemate in direct enzyme assays dilutes the specific activity by 50%, whereas the pure (S)-enantiomer provides accurate, unconfounded IC50 values necessary for precise structure-activity relationship mapping of the n-butyl versus isobutyl substitution .

Evidence DimensionIn vitro COX-1/COX-2 enzyme inhibition (IC50)
Target Compound DataPotent, direct COX inhibition characteristic of profen eutomers
Comparator Or Baseline(R)-2-(4-Butylphenyl)-propionic acid (Negligible direct in vitro COX inhibition)
Quantified DifferenceOrders of magnitude higher direct enzymatic inhibition for the (S)-enantiomer compared to the (R)-enantiomer
ConditionsIn vitro cyclooxygenase inhibition assays (cell-free or purified enzyme models) without chiral inversion mechanisms

For researchers mapping the SAR of NSAID analogs, purchasing the pure (S)-enantiomer is essential to measure true receptor-level binding affinity without the confounding dilution of the inactive (R)-isomer.

Asymmetric Synthesis Carryover and Yield Tracking

During the asymmetric synthesis or chiral resolution of Dexibuprofen, the starting material (isobutylbenzene) often contains n-butylbenzene as a trace contaminant. This contaminant undergoes the same stereoselective transformations, resulting in the formation of (S)-2-(4-Butylphenyl)-propionic acid alongside the desired API. By utilizing the pure (S)-enantiomer standard, process chemists can accurately quantify the enantiomeric excess (ee) and specific conversion rates of the impurity pathway. Using a racemic standard fails to differentiate whether the impurity arose from a breakdown in the chiral catalyst's selectivity or direct carryover from the starting material, thereby obscuring critical process optimization data .

Evidence DimensionProcess impurity origin tracking
Target Compound DataAllows exact tracking of stereoselective carryover from n-butylbenzene
Comparator Or BaselineRacemic 2-(4-butylphenyl)propionic acid (Cannot distinguish between chiral catalyst failure and starting material contamination)
Quantified DifferenceProvides 100% specificity in identifying the stereochemical origin of the impurity in the final API
ConditionsProcess chemistry monitoring during the asymmetric synthesis of Dexibuprofen

Process engineers must procure the specific (S)-impurity to correctly diagnose and optimize the enantioselectivity of their synthetic routes, preventing costly API batch rejections.

Dexibuprofen API Quality Control

Essential as a highly specific chiral reference standard for HPLC/GC methods to quantify the exact (S)-n-butyl impurity in Dexibuprofen, ensuring compliance with pharmacopeial guidelines [1.11] .

NSAID Structure-Activity Relationship (SAR) Studies

Utilized as a pure eutomer analog to study the steric effects of a straight-chain n-butyl group versus a branched isobutyl group on the binding pocket of COX-1 and COX-2 enzymes .

Asymmetric Synthesis Optimization

Employed by process chemists to spike and track the stereoselective conversion of n-butylbenzene contaminants during the development of novel chiral catalysts for profen manufacturing.

XLogP3

3.8

UNII

OS8WJ779B1

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

Pictograms

Irritant

Irritant

Other CAS

404354-76-3

Wikipedia

(S)-p-butylhydratropic acid

Dates

Last modified: 08-15-2023

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